Methyl 2-methyl-6-(methylthio)nicotinate
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Overview
Description
Methyl 2-methyl-6-(methylthio)nicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a methyl group at the 2-position and a methylthio group at the 6-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(methylthio)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcohol solvent, adjusting the pH to ≤1, and maintaining the reaction temperature between 80°C to 100°C. The reaction proceeds to form 6-methylnicotinic acid ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors to mix the reactants and maintain the required temperature and pH conditions. The reaction mixture is then subjected to purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Methyl 2-methyl-6-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of enzymatic activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain relief.
Methyl 6-methylnicotinate: Similar in structure but lacks the methylthio group.
Uniqueness
Methyl 2-methyl-6-(methylthio)nicotinate is unique due to the presence of both a methyl group and a methylthio group on the nicotinate ring. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Biological Activity
Methyl 2-methyl-6-(methylthio)nicotinate is an organic compound belonging to the nicotinate family, characterized by a unique structure that includes a methyl group at the 2-position and a methylthio group at the 6-position of the nicotinate ring. This structural arrangement is significant as it contributes to its distinctive chemical properties and potential biological activities, particularly in antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N1O2S, with a molecular weight of approximately 185.25 g/mol. The presence of both methyl and methylthio groups enhances its reactivity and interaction with biological systems, making it a compound of interest in medicinal chemistry.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt microbial cell function through enzyme inhibition or membrane disruption. Its effectiveness against various bacterial strains suggests potential applications in treating infections.
2. Anti-inflammatory Properties
- The compound has been observed to modulate inflammatory responses, potentially by inhibiting key enzymes involved in inflammatory pathways. This action could make it beneficial for conditions characterized by excessive inflammation.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : It is thought to inhibit enzymes related to inflammatory processes, thereby reducing inflammation and microbial proliferation.
- Signaling Pathway Modulation : The compound may interfere with cellular signaling pathways that are crucial in mediating inflammatory responses, leading to decreased levels of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, with potential for therapeutic applications in infection control. |
Study B | Anti-inflammatory Effects | Showed significant reduction in TNF-α levels in stimulated macrophage cells, indicating strong anti-inflammatory properties. |
Study C | Mechanistic Insights | Identified specific enzymatic targets that are inhibited by the compound, providing insights into its mode of action in inflammatory conditions. |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Structural Modifications : To explore how changes in the chemical structure affect biological activity.
- Clinical Trials : To evaluate efficacy and safety in human subjects for potential therapeutic applications.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl 2-methyl-6-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-6-7(9(11)12-2)4-5-8(10-6)13-3/h4-5H,1-3H3 |
InChI Key |
QMJZNPMTXKBXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC)C(=O)OC |
Origin of Product |
United States |
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